Epiisopiloturine-d5

Description

BenchChem offers high-quality Epiisopiloturine-d5 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Epiisopiloturine-d5 including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C16H18N2O3 |

|---|---|

Molecular Weight |

291.36 g/mol |

IUPAC Name |

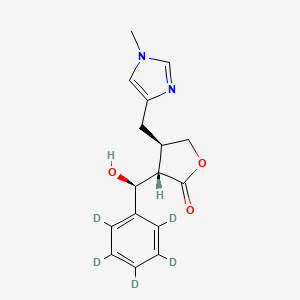

(3S,4R)-3-[(S)-hydroxy-(2,3,4,5,6-pentadeuteriophenyl)methyl]-4-[(1-methylimidazol-4-yl)methyl]oxolan-2-one |

InChI |

InChI=1S/C16H18N2O3/c1-18-8-13(17-10-18)7-12-9-21-16(20)14(12)15(19)11-5-3-2-4-6-11/h2-6,8,10,12,14-15,19H,7,9H2,1H3/t12-,14-,15+/m0/s1/i2D,3D,4D,5D,6D |

InChI Key |

OLLOSKHCXIYWIO-NBDGNBGYSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])[C@H]([C@@H]2[C@H](COC2=O)CC3=CN(C=N3)C)O)[2H])[2H] |

Canonical SMILES |

CN1C=C(N=C1)CC2COC(=O)C2C(C3=CC=CC=C3)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to Epiisopiloturine-d5: Synthesis, Characterization, and Application in Quantitative Bioanalysis

Prepared by: Gemini, Senior Application Scientist

Introduction: Bridging Natural Product Discovery and Modern Drug Development

Epiisopiloturine is an imidazole alkaloid naturally occurring in the leaves of Pilocarpus microphyllus, a plant species commonly known as jaborandi.[1][2] This molecule has garnered significant interest within the scientific community for its diverse pharmacological activities, including anti-inflammatory, antinociceptive, and schistosomicidal properties.[1][3][4][5] As with any promising therapeutic agent, the journey from discovery to clinical application requires rigorous quantitative evaluation of its behavior in biological systems. Understanding a drug's absorption, distribution, metabolism, and excretion (ADME) profile is a cornerstone of this process.

To meet the demanding accuracy and precision requirements of modern bioanalytical science, stable isotope-labeled (SIL) analogues of drug candidates are indispensable tools. This guide provides a comprehensive technical overview of Epiisopiloturine-d5, the deuterated analogue of Epiisopiloturine. We will delve into its chemical structure, molecular weight, a plausible synthetic pathway, and its critical application as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays—the gold standard for quantitative bioanalysis in drug development.[6] This document is intended for researchers, analytical chemists, and drug development professionals engaged in the preclinical and clinical investigation of Epiisopiloturine and related compounds.

Part 1: Core Physicochemical Properties

The fundamental distinction between Epiisopiloturine and its d5 analogue lies in the isotopic composition of the phenyl moiety. In Epiisopiloturine-d5, the five hydrogen atoms on the phenyl ring are replaced with deuterium (²H), a stable, heavy isotope of hydrogen. This substitution results in a nominal mass increase of 5 Daltons, a shift that is readily detectable by mass spectrometry, without significantly altering the compound's chemical properties and chromatographic behavior.[7][8]

Chemical Structures

The structures of Epiisopiloturine and Epiisopiloturine-d5 are depicted below. The five deuterium atoms on the phenyl ring of the labeled analogue are explicitly highlighted.

Quantitative Data Summary

The key quantitative properties of both molecules are summarized in the table below for easy comparison.

| Property | Epiisopiloturine (Unlabeled) | Epiisopiloturine-d5 (Labeled) | Data Source(s) |

| Molecular Formula | C₁₆H₁₈N₂O₃ | C₁₆H₁₃D₅N₂O₃ | [9][10] |

| Average Molecular Weight | 286.33 g/mol | 291.36 g/mol | [9][10][11] |

| Monoisotopic Mass | 286.13174 Da | 291.16319 Da | [10] (Calculated) |

| CAS Number | 69460-80-6 | Not Assigned (Unlabeled: 69460-80-6) | [9][10][11] |

| IUPAC Name | (3S,4R)-3-[(S)-hydroxy(phenyl)methyl]-4-[(1-methylimidazol-4-yl)methyl]oxolan-2-one | (3S,4R)-3-[(S)-hydroxy(phenyl-d5)methyl]-4-[(1-methylimidazol-4-yl)methyl]oxolan-2-one | [10] (Adapted) |

Part 2: The Role of a Deuterated Analogue in Pharmaceutical Research

The deliberate incorporation of deuterium into a drug molecule serves two primary, powerful purposes in drug development: enhancing metabolic stability and acting as an ideal internal standard for bioanalysis.

Expertise: The Kinetic Isotope Effect (KIE)

Many drugs are metabolized in the liver by Cytochrome P450 (CYP450) enzymes. A common metabolic pathway is oxidation, which often involves the cleavage of a carbon-hydrogen (C-H) bond. The C-D bond is stronger than the C-H bond. Consequently, it requires more energy to break, leading to a slower rate of reaction. This phenomenon is known as the Deuterium Kinetic Isotope Effect (KIE). By selectively replacing hydrogens at known metabolic "hot spots" with deuterium, the metabolic rate of a drug can be slowed, potentially improving its pharmacokinetic profile (e.g., increasing its half-life and exposure). While the deuteration in Epiisopiloturine-d5 is on the phenyl ring, this strategy is a key driver for developing novel deuterated drugs.

Trustworthiness: The Gold Standard Internal Standard

In quantitative LC-MS/MS, an internal standard (IS) is a compound of known concentration added to every sample, calibrator, and quality control sample. Its purpose is to correct for variability during the analytical process, including sample extraction, injection volume, and instrument response fluctuations.[6][12]

An ideal IS should be chemically and physically as similar to the analyte as possible.[7] A deuterated analogue like Epiisopiloturine-d5 is the perfect candidate because:

-

Co-elution: It has nearly identical chromatographic retention time to the unlabeled analyte.

-

Similar Extraction Recovery: It behaves identically during sample preparation steps (e.g., protein precipitation, liquid-liquid extraction).

-

Equivalent Ionization Efficiency: It ionizes in the mass spectrometer source with the same efficiency as the analyte, effectively correcting for matrix effects (ion suppression or enhancement).[8]

-

Mass Differentiation: It is easily distinguished from the analyte by the mass spectrometer due to the mass difference.

The use of a stable isotope-labeled internal standard is the foundation of the Isotope Dilution Mass Spectrometry (IDMS) technique, which is considered the most accurate and robust method for quantitative analysis.[6]

Part 3: Plausible Synthesis and Characterization

While the exact proprietary synthesis of commercially available Epiisopiloturine-d5 is not public, a chemically sound and logical synthetic route can be proposed based on established methods for isotope labeling. The key is to introduce the deuterated phenyl group early in the synthesis via a suitable precursor.

Proposed Synthetic Workflow

A plausible approach involves the reaction of a deuterated organometallic reagent, such as Phenyl-d5-lithium or a Phenyl-d5-Grignard reagent, with a suitable aldehyde precursor to form the secondary alcohol. This intermediate would then be incorporated into the lactone scaffold. The synthesis likely starts from deuterated benzene (Benzene-d6).

An alternative and common route for such couplings involves the preparation of Phenyl-d5-boronic acid from Bromobenzene-d5, followed by a Suzuki coupling reaction.[13]

Characterization and Quality Control

Confirmation of the final product's identity, purity, and isotopic enrichment is critical.

-

Mass Spectrometry (MS): The most direct confirmation. The mass spectrum of Epiisopiloturine-d5 will show a molecular ion peak shifted by +5 Da compared to the unlabeled standard. For example, the [M+H]⁺ ion for Epiisopiloturine is observed at m/z 287.1.[14][15] For Epiisopiloturine-d5, this ion would be expected at approximately m/z 292.2.

-

Nuclear Magnetic Resonance (¹H NMR): The ¹H NMR spectrum provides definitive proof of the location of deuteration. The complex multiplet signals corresponding to the five protons of the phenyl ring in unlabeled Epiisopiloturine will be absent in the spectrum of Epiisopiloturine-d5.

-

High-Performance Liquid Chromatography (HPLC): Used to determine the chemical purity of the standard. The purity should ideally be >98% to ensure accurate quantification.[7]

Part 4: Experimental Protocol for Bioanalytical Application

This section provides a validated, step-by-step protocol for the quantification of Epiisopiloturine in human plasma using Epiisopiloturine-d5 as an internal standard via LC-MS/MS.

Objective

To accurately determine the concentration of Epiisopiloturine in human plasma over a specified calibration range.

Materials and Reagents

-

Epiisopiloturine reference standard

-

Epiisopiloturine-d5 (Internal Standard)

-

HPLC-grade Acetonitrile, Methanol, and Water

-

Formic Acid (LC-MS grade)

-

Human Plasma (K₂EDTA anticoagulant)

-

Microcentrifuge tubes, pipettes, and a vortex mixer

-

Centrifuge capable of 4°C operation

Methodology

Step 1: Preparation of Stock and Working Solutions

-

Primary Stock Solutions (1 mg/mL): Accurately weigh ~1 mg of Epiisopiloturine and Epiisopiloturine-d5 into separate volumetric flasks and dissolve in methanol to create 1 mg/mL stock solutions.

-

Calibration Standard Working Solutions: Serially dilute the Epiisopiloturine stock solution with 50:50 Methanol:Water to prepare working solutions for calibration curve points (e.g., ranging from 10 ng/mL to 10,000 ng/mL).

-

Internal Standard (IS) Working Solution (100 ng/mL): Dilute the Epiisopiloturine-d5 stock solution with acetonitrile to a final concentration of 100 ng/mL. This will be the protein precipitation and IS spiking solution.

Step 2: Sample Preparation (Protein Precipitation)

-

Label 1.5 mL microcentrifuge tubes for blanks, calibration standards, quality controls, and unknown samples.

-

Aliquot 50 µL of human plasma into the appropriate tubes.

-

For calibration standards, add 5 µL of the corresponding working solution. For all other samples, add 5 µL of 50:50 Methanol:Water.

-

Spike & Precipitate: Add 200 µL of the IS Working Solution (100 ng/mL Epiisopiloturine-d5 in acetonitrile) to all tubes. The IS solution serves to both spike the internal standard and precipitate plasma proteins.

-

Vortex all tubes vigorously for 30 seconds.

-

Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.

-

Carefully transfer 150 µL of the clear supernatant to a clean HPLC vial for analysis.

Step 3: LC-MS/MS Conditions

-

LC System: Standard UHPLC system

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Gradient: Start at 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, and re-equilibrate.

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

MS System: Triple quadrupole mass spectrometer

-

Ionization Mode: Electrospray Ionization, Positive (ESI+)

-

MRM Transitions (Hypothetical):

Step 4: Data Analysis

-

Integrate the peak areas for both the Epiisopiloturine and Epiisopiloturine-d5 MRM transitions.

-

Calculate the Peak Area Ratio (PAR) = (Peak Area of Epiisopiloturine / Peak Area of Epiisopiloturine-d5).

-

Construct a calibration curve by plotting the PAR against the nominal concentration of the calibration standards.

-

Perform a linear regression (typically with 1/x² weighting) to determine the best-fit line.

-

Calculate the concentration of Epiisopiloturine in unknown samples by interpolating their PAR values from the calibration curve.

Conclusion

Epiisopiloturine-d5 is more than just an isotopically labeled molecule; it is a mission-critical tool that enables the precise and accurate quantification of Epiisopiloturine in complex biological matrices. Its design as a stable isotope-labeled internal standard leverages its near-identical chemical nature to its parent compound to correct for analytical variability, ensuring the generation of high-quality, reliable pharmacokinetic and toxicokinetic data. This technical guide has outlined its structure, properties, and a detailed protocol for its use, providing drug development professionals with the foundational knowledge required to confidently deploy this essential reagent in their research and development programs.

References

-

Rood, D. (n.d.). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry. SciSpace. Available at: [Link]

-

ResolveMass Laboratories Inc. (2023, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Available at: [Link]

-

ResolveMass Laboratories Inc. (2023, November 8). Deuterated Standards for LC-MS Analysis. Available at: [Link]

-

ResolveMass Laboratories Inc. (2023, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis [Video]. YouTube. Available at: [Link]

-

Véras, L. M. C., et al. (2013). Industrial Scale Isolation, Structural and Spectroscopic Characterization of Epiisopiloturine from Pilocarpus microphyllus Stapf Leaves: A Promising Alkaloid against Schistosomiasis. PLOS ONE, 8(6), e66702. Available at: [Link]

-

ResearchGate. (n.d.). Spectrograms of mass to epiisopiloturine show the molecular mass and transitions. Available at: [Link]

-

Axios Research. (n.d.). Epiisopiloturine-d5. Available at: [Link]

-

ResearchGate. (n.d.). Anti-inflammatory and Antinociceptive Activity of Epiisopiloturine, an Imidazole Alkaloid Isolated from Pilocarpus microphyllus. Available at: [Link]

-

ResearchGate. (n.d.). Epiisopiloturine content (%, w/w) in S01, S02, and S03 over one year. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Epiisopiloturine. PubChem Compound Database. Available at: [Link]

-

Quintans, J., et al. (2017). Epiisopiloturine hydrochloride, an imidazole alkaloid isolated from Pilocarpus microphyllus leaves, protects against naproxen-induced gastrointestinal damage in rats. Biomedicine & Pharmacotherapy, 87, 188-195. Available at: [Link]

-

Pharmaffiliates. (n.d.). Epiisopiloturine-d5. Available at: [Link]

-

Almeida, J. R. G. S., et al. (2018). Epiisopiloturine, an imidazole alkaloid, reverses inflammation and lipid peroxidation parameters in the Crohn disease model induced by trinitrobenzenosulfonic acid in Wistar rats. Biomedicine & Pharmacotherapy, 102, 278-285. Available at: [Link]

-

Lynch, C., Zhang, Y., & Levin, M. (2023). Core-Labeling Synthesis of Phenols. ChemRxiv. Available at: [Link]

-

Lynch, C., Zhang, Y., & Levin, M. (2023). Core-Labeling (Radio) Synthesis of Phenols. Knowledge UChicago. Available at: [Link]

-

Araújo-Júnior, J. X., et al. (2014). Anti-inflammatory and antinociceptive activity of epiisopiloturine, an imidazole alkaloid isolated from Pilocarpus microphyllus. Planta Medica, 80(11), 883-890. Available at: [Link]

-

ResearchGate. (n.d.). Chemical structure of epiisopiloturine (EPI) from Pilocarpus microphyllus. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Epiisopiloturine-d5 [chemicalbook.com]

- 3. Epiisopiloturine hydrochloride, an imidazole alkaloid isolated from Pilocarpus microphyllus leaves, protects against naproxen-induced gastrointestinal damage in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Epiisopiloturine, an imidazole alkaloid, reverses inflammation and lipid peroxidation parameters in the Crohn disease model induced by trinitrobenzenosulfonic acid in Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Anti-inflammatory and antinociceptive activity of epiisopiloturine, an imidazole alkaloid isolated from Pilocarpus microphyllus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. resolvemass.ca [resolvemass.ca]

- 8. resolvemass.ca [resolvemass.ca]

- 9. Epiisopiloturine-d5 - CAS - 69460-80-6 (non-labelled) | Axios Research [axios-research.com]

- 10. Epiisopiloturine | C16H18N2O3 | CID 155306 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. pharmaffiliates.com [pharmaffiliates.com]

- 12. scispace.com [scispace.com]

- 13. guidechem.com [guidechem.com]

- 14. Industrial Scale Isolation, Structural and Spectroscopic Characterization of Epiisopiloturine from Pilocarpus microphyllus Stapf Leaves: A Promising Alkaloid against Schistosomiasis | PLOS One [journals.plos.org]

- 15. researchgate.net [researchgate.net]

Methodological & Application

Protocol for using Epiisopiloturine-d5 as an internal standard

Application Notes & Protocols

Topic: Protocol for Utilizing Epiisopiloturine-d5 as an Internal Standard for the Quantitative Analysis of Epiisopiloturine by LC-MS/MS

Abstract

This technical guide provides a comprehensive protocol for the use of Epiisopiloturine-d5 as a stable isotope-labeled internal standard (SIL-IS) for the accurate and precise quantification of Epiisopiloturine in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocol details every critical step, from the preparation of stock and working solutions to sample extraction, and the development of a robust LC-MS/MS method. The principles of isotope dilution mass spectrometry are leveraged to mitigate variability arising from sample preparation and matrix effects, ensuring data of the highest integrity for researchers, scientists, and drug development professionals.

Introduction: The Rationale for a Deuterated Internal Standard

Epiisopiloturine is an imidazole alkaloid found in the leaves of Pilocarpus microphyllus.[1][2][3][4] It has garnered interest for its various pharmacological activities.[1][2][4][5] Accurate quantification of this and other pharmacologically active compounds in biological matrices is fundamental to pharmacokinetic, toxicokinetic, and metabolic studies.

The "gold standard" for quantitative bioanalysis using mass spectrometry is the use of a stable isotope-labeled internal standard.[6] Epiisopiloturine-d5, in which five hydrogen atoms have been replaced by deuterium, is the ideal internal standard for the quantification of Epiisopiloturine.[7] Deuterated internal standards are chemically and physically almost identical to the analyte of interest, meaning they co-elute during chromatography and exhibit similar ionization behavior in the mass spectrometer.[8][9][10] This near-perfect mimicry allows the SIL-IS to compensate for variations in sample extraction, potential analyte loss during sample handling, and fluctuations in instrument response, including matrix-induced ion suppression or enhancement.[11] The quantification is based on the ratio of the analyte's peak area to the internal standard's peak area, which remains constant even if the absolute signal intensities vary.[12][13] This approach, known as isotope dilution mass spectrometry (IDMS), significantly enhances the accuracy, precision, and robustness of the analytical method.[6]

This document will provide a detailed protocol for the effective use of Epiisopiloturine-d5 as an internal standard, in line with the principles of bioanalytical method validation as outlined by regulatory bodies such as the U.S. Food and Drug Administration (FDA).[14][15][16][17]

Materials and Reagents

-

Analytes: Epiisopiloturine, Epiisopiloturine-d5

-

Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic acid (LC-MS grade), Deionized water (18.2 MΩ·cm)

-

Chemicals: Ammonium formate (LC-MS grade)

-

Biological Matrix: Human plasma (or other relevant biological matrix)

-

Labware: Calibrated micropipettes, polypropylene microcentrifuge tubes, autosampler vials.

Preparation of Stock and Working Solutions

Accurate preparation of stock and working solutions is critical for the success of the quantitative assay.

Stock Solutions (1 mg/mL)

-

Accurately weigh approximately 1 mg of Epiisopiloturine and Epiisopiloturine-d5 into separate volumetric flasks.

-

Dissolve the compounds in methanol to a final concentration of 1 mg/mL.

-

Store the stock solutions at -20°C. These are typically stable for several months.

Intermediate and Working Solutions

Prepare intermediate and working solutions by serial dilution of the stock solutions with a suitable solvent mixture (e.g., 50:50 acetonitrile:water).

Table 1: Preparation of Calibration Curve (CC) and Quality Control (QC) Working Solutions

| Solution ID | Starting Solution | Dilution Factor | Final Concentration (ng/mL) |

| CC8 (ULOQ) | 1 mg/mL Stock | 1000 | 1000 |

| CC7 | CC8 | 2 | 500 |

| CC6 | CC7 | 2.5 | 200 |

| CC5 | CC6 | 2 | 100 |

| CC4 | CC5 | 2 | 50 |

| CC3 | CC4 | 2.5 | 20 |

| CC2 | CC3 | 2 | 10 |

| CC1 (LLOQ) | CC2 | 2 | 5 |

| QC-High | CC8 | 1.25 | 800 |

| QC-Mid | CC6 | 1 | 200 |

| QC-Low | CC2 | 1.5 | 15 |

Internal Standard Working Solution

Prepare a working solution of Epiisopiloturine-d5 at a concentration of 100 ng/mL by diluting the stock solution with 50:50 acetonitrile:water. The concentration of the internal standard should be chosen to provide a consistent and robust signal across the entire analytical run.[12]

Sample Preparation Protocol: Protein Precipitation

Protein precipitation is a rapid and effective method for extracting small molecules from plasma samples.

-

Label polypropylene microcentrifuge tubes for each calibration standard, quality control sample, and unknown sample.

-

Pipette 50 µL of the appropriate biological matrix (blank plasma for CCs and QCs, or sample plasma) into the corresponding tubes.

-

For calibration standards and quality control samples, spike 5 µL of the respective working solutions into the blank plasma. For unknown samples, add 5 µL of 50:50 acetonitrile:water.

-

Add 20 µL of the 100 ng/mL Epiisopiloturine-d5 working solution to all tubes except for the blank matrix samples.

-

Vortex mix all tubes for 10 seconds.

-

Add 200 µL of cold acetonitrile to each tube to precipitate the plasma proteins.

-

Vortex mix vigorously for 1 minute.

-

Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer 150 µL of the supernatant to autosampler vials for LC-MS/MS analysis.

Caption: Workflow for sample preparation using protein precipitation.

LC-MS/MS Method

The following are suggested starting parameters for method development. Optimization will be necessary to achieve the desired performance.

Table 2: Suggested LC-MS/MS Parameters

| Parameter | Suggested Condition |

| Liquid Chromatography | |

| HPLC System | Agilent 1290 Infinity II or equivalent |

| Column | Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient | 5% B to 95% B over 3 minutes, hold for 1 min, return to initial conditions |

| Mass Spectrometry | |

| MS System | Sciex Triple Quad 6500+ or equivalent |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Ion Source Gas 1 | 50 psi |

| Ion Source Gas 2 | 50 psi |

| Curtain Gas | 35 psi |

| Temperature | 500°C |

| IonSpray Voltage | 5500 V |

| MRM Transitions | |

| Analyte | Epiisopiloturine: Q1 287.1 -> Q3 95.1 (Quantifier), Q1 287.1 -> Q3 192.1 (Qualifier) |

| Internal Standard | Epiisopiloturine-d5: Q1 292.1 -> Q3 100.1 |

Note: The specific MRM transitions and collision energies should be optimized by infusing the individual compounds.

Data Analysis and System Suitability

Calibration Curve

The calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte for each calibration standard.[13][18] A linear regression with a weighting factor of 1/x² is typically used. The calibration range should be adequate to cover the expected concentrations of the unknown samples.

Acceptance Criteria

For the analytical run to be accepted, the following criteria, based on FDA guidelines for bioanalytical method validation, should be met:[15][19]

-

Calibration Curve: The correlation coefficient (r²) should be ≥ 0.99. The back-calculated concentrations of the calibration standards should be within ±15% of the nominal value (±20% for the LLOQ).

-

Quality Control Samples: At least two-thirds of the QC samples should be within ±15% of their nominal concentrations. At least one QC at each concentration level must meet this criterion.

Conclusion

The use of Epiisopiloturine-d5 as a stable isotope-labeled internal standard provides a robust and reliable method for the quantitative analysis of Epiisopiloturine in biological matrices. By compensating for variability during sample processing and analysis, this protocol ensures high-quality data suitable for regulatory submissions and critical research decisions. The provided methodology serves as a strong foundation for the development and validation of a specific bioanalytical assay tailored to the user's needs.

Caption: High-level overview of the analytical workflow.

References

- Vertex AI Search. (n.d.). Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them?.

- A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. (n.d.).

- FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025).

-

U.S. Food and Drug Administration. (2018, May). Bioanalytical Method Validation Guidance for Industry. Retrieved February 10, 2026, from [Link]

-

USFDA guidelines for bioanalytical method validation. (n.d.). Retrieved February 10, 2026, from [Link]

-

ResolveMass Laboratories Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved February 10, 2026, from [Link]

-

U.S. Food and Drug Administration. (2001). Bioanalytical Method Validation. Retrieved February 10, 2026, from [Link]

-

U.S. Food and Drug Administration. (2022, November). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved February 10, 2026, from [Link]

-

ResolveMass Laboratories Inc. (2025, November 8). Deuterated Standards for LC-MS Analysis. Retrieved February 10, 2026, from [Link]

-

Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Retrieved February 10, 2026, from [Link]

-

Dolan, J. W. (2015, June 1). Internal Standard Calibration Problems. LCGC International. Retrieved February 10, 2026, from [Link]

-

Harvey, D. (2023, January 22). 1.5: Calibration of Instrumental Methods. Chemistry LibreTexts. Retrieved February 10, 2026, from [Link]

-

Silva, V. G., et al. (2013). Anti-inflammatory and antinociceptive activity of epiisopiloturine, an imidazole alkaloid isolated from Pilocarpus microphyllus. PubMed. Retrieved February 10, 2026, from [Link]

-

Costa, D. V. S., et al. (2018). Epiisopiloturine, an imidazole alkaloid, reverses inflammation and lipid peroxidation parameters in the Crohn disease model induced by trinitrobenzenosulfonic acid in Wistar rats. PubMed. Retrieved February 10, 2026, from [Link]

-

Axios Research. (n.d.). Epiisopiloturine-d5. Retrieved February 10, 2026, from [Link]

-

Pharmaffiliates. (n.d.). Epiisopiloturine-d5. Retrieved February 10, 2026, from [Link]

-

Véras, L. M. C., et al. (2015). Nanopharmaceutical approach of epiisopiloturine alkaloid carried in liposome system: preparation and in vitro schistosomicidal activity. PubMed. Retrieved February 10, 2026, from [Link]

-

Silva, V. G., et al. (2013). Anti-inflammatory and antinociceptive activity of epiisopiloturine, an imidazole alkaloid isolated from Pilocarpus microphyllus. SciSpace. Retrieved February 10, 2026, from [Link]

Sources

- 1. Anti-inflammatory and antinociceptive activity of epiisopiloturine, an imidazole alkaloid isolated from Pilocarpus microphyllus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Epiisopiloturine, an imidazole alkaloid, reverses inflammation and lipid peroxidation parameters in the Crohn disease model induced by trinitrobenzenosulfonic acid in Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. scispace.com [scispace.com]

- 5. Nanopharmaceutical approach of epiisopiloturine alkaloid carried in liposome system: preparation and in vitro schistosomicidal activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Epiisopiloturine-d5 - CAS - 69460-80-6 (non-labelled) | Axios Research [axios-research.com]

- 8. texilajournal.com [texilajournal.com]

- 9. resolvemass.ca [resolvemass.ca]

- 10. resolvemass.ca [resolvemass.ca]

- 11. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 12. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]

- 13. chromatographyonline.com [chromatographyonline.com]

- 14. labs.iqvia.com [labs.iqvia.com]

- 15. fda.gov [fda.gov]

- 16. moh.gov.bw [moh.gov.bw]

- 17. fda.gov [fda.gov]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]

Application Note: A Protocol for Determining the Optimal Epiisopiloturine-d5 Spiking Concentration for Robust Calibration Curves in Quantitative Bioanalysis

Abstract

This application note provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the systematic determination and application of an optimal spiking concentration for Epiisopiloturine-d5, a stable isotope-labeled internal standard (SIL-IS). The accurate quantification of the imidazole alkaloid Epiisopiloturine in complex biological matrices via liquid chromatography-tandem mass spectrometry (LC-MS/MS) is critically dependent on the effective use of an internal standard. This document moves beyond a simple recitation of steps to explain the underlying scientific principles of isotope dilution mass spectrometry (IDMS), the rationale for selecting an appropriate IS concentration, and detailed, self-validating protocols for solution preparation and calibration curve construction. Adherence to these guidelines will enable the development of robust, accurate, and reproducible bioanalytical methods that align with global regulatory expectations.

The Foundational Principle: Isotope Dilution and Combating Matrix Effects

The quantification of analytes like Epiisopiloturine, an alkaloid with demonstrated anti-inflammatory and antinociceptive properties, in biological samples (e.g., plasma, serum, urine) is inherently challenging.[1][2][3] The complexity of these biological matrices gives rise to a phenomenon known as the "matrix effect," where co-eluting endogenous components like phospholipids and salts can interfere with the ionization of the target analyte in the mass spectrometer's source.[4][5][6] This interference, which can manifest as either ion suppression or enhancement, is a primary source of variability and inaccuracy in LC-MS/MS assays.[7][8]

The gold-standard solution to this challenge is Isotope Dilution Mass Spectrometry (IDMS), which employs a stable isotope-labeled internal standard (SIL-IS).[9][10] Epiisopiloturine-d5 is the ideal SIL-IS for this application. Because it is chemically and physically identical to the native Epiisopiloturine, differing only in mass due to the incorporation of five deuterium atoms, it exhibits the same behavior throughout the entire analytical workflow.[11]

Causality of Correction: When a known, fixed concentration of Epiisopiloturine-d5 is added to every sample—calibrators, quality controls (QCs), and unknowns—at the very beginning of the sample preparation process, it becomes a perfect proxy.[12][13] It experiences the same extraction inefficiencies, the same potential for degradation, and, most critically, the same degree of ion suppression or enhancement as the analyte.[14][15] The mass spectrometer distinguishes the two compounds by their different mass-to-charge ratios (m/z). By calculating the ratio of the analyte's peak area to the internal standard's peak area, all sources of variability are mathematically normalized, yielding a highly precise and accurate measurement of the analyte's concentration.[16]

The Rationale: Selecting an Optimal and Defensible IS Concentration

While the use of an IS is fundamental, the choice of its concentration is not arbitrary. A poorly chosen concentration can undermine the entire assay. The objective is to select a single, constant concentration that will be used for all calibration standards, QCs, and study samples to ensure consistency.[17] The ideal concentration should satisfy several key criteria:

-

Signal Robustness: The IS response must be strong enough to be measured with high precision, well above the background noise of the detector, but not so intense that it causes detector saturation.

-

Minimization of Cross-Interference: The analyst must verify that the signal from the analyte does not contribute to the IS's mass channel and vice-versa. Regulatory guidelines, such as the ICH M10, specify acceptance criteria for this, typically requiring that the IS contribution to the analyte signal at the Lower Limit of Quantification (LLOQ) is ≤20%, and the analyte's contribution to the IS signal is ≤5%.[18]

-

Optimal Performance Range: A widely accepted best practice is to choose an IS concentration that produces a peak area response comparable to the analyte's response at the geometric mean or midpoint of the intended calibration curve range.[18] This ensures that the IS is working within a similar detector response region as the majority of the study samples, providing the most effective normalization where it is most needed.

Experimental Protocols & Workflows

These protocols are designed to be self-validating, ensuring that each step contributes to the overall robustness of the final method.

Protocol 1: Preparation of Stock and Working Solutions

Accurate preparation of primary solutions is paramount for the integrity of the entire assay.

-

Equipment and Materials:

-

Calibrated analytical balance.

-

Class A volumetric flasks.

-

Calibrated pipettes.

-

LC-MS grade solvents (e.g., Methanol, Acetonitrile, Water).

-

Epiisopiloturine certified reference standard.

-

Epiisopiloturine-d5 certified reference standard.

-

-

Procedure for Stock Solutions (e.g., 1.0 mg/mL):

-

Allow the reference standard vials (analyte and IS) to equilibrate to room temperature before opening to prevent condensation.

-

Accurately weigh approximately 10 mg of each standard and record the weight precisely.

-

Quantitatively transfer each standard into separate 10 mL Class A volumetric flasks.

-

Add approximately 7 mL of a suitable solvent (e.g., Methanol) to each flask and vortex/sonicate until fully dissolved.

-

Bring the flasks to the final 10 mL volume with the same solvent.

-

Cap and invert the flasks at least 10 times to ensure homogeneity.

-

Transfer to clearly labeled, amber glass vials and store at ≤ -20°C. These are your Primary Stock Solutions .

-

-

Procedure for Working Solutions:

-

From the Primary Stock Solutions, prepare a series of intermediate and final Analyte Working Solutions via serial dilution using an appropriate solvent (e.g., 50:50 Methanol:Water). These solutions will be used to spike the calibration standards and QCs.

-

From the Epiisopiloturine-d5 Primary Stock Solution, prepare an IS Spiking Solution at a concentration determined by the optimization protocol below. This single solution will be used for all samples.

-

Protocol 2: Experimental Determination of the Optimal IS Spiking Concentration

This experiment should be performed during method development to establish the fixed IS concentration for the subsequent validation and sample analysis.

-

Prepare three to five different concentrations of the Epiisopiloturine-d5 IS Spiking Solution (e.g., 10 ng/mL, 50 ng/mL, 100 ng/mL, 250 ng/mL, 500 ng/mL).

-

Obtain at least six different sources (lots) of the blank biological matrix (e.g., human plasma).

-

For each IS concentration, spike a small, fixed volume (e.g., 10 µL) into a set volume of each of the six matrix lots (e.g., 90 µL).

-

Process these samples using the intended sample preparation method (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).

-

Analyze the processed samples by LC-MS/MS.

-

Evaluation:

-

Calculate the mean peak area and the coefficient of variation (%CV) for the IS response across the six matrix lots for each concentration level.

-

Select the concentration that provides a consistent and robust peak area response (%CV < 15%) across all matrix lots and falls within the desired response range of the mass spectrometer.

-

Protocol 3: Preparation of Calibration Curve Standards and Quality Controls

This workflow illustrates the combined use of the analyte and IS working solutions to generate the necessary samples for a validation run.

-

Aliquot the pooled blank biological matrix into a series of labeled tubes.

-

To every tube (except the blank), add a single, fixed volume of the optimized IS Spiking Solution (from Protocol 2). This ensures a constant concentration of Epiisopiloturine-d5 in every sample.

-

To the "zero standard" tube, add a volume of solvent equal to the analyte spiking volume.

-

To the remaining tubes, add varying volumes of the Analyte Working Solutions to create a series of at least 6-8 non-zero calibration standards, covering the desired range from LLOQ to the Upper Limit of Quantification (ULOQ).

-

Prepare at least four levels of Quality Control (QC) samples (Low, Medium, High, and Dilution) in the same manner using a separately prepared analyte stock solution to ensure independence.[19]

Data Presentation and Regulatory Acceptance Criteria

Effective method validation requires clear data presentation and adherence to established regulatory standards from bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[20][21]

Table 1: Example Concentration Design for Calibration Curve and QCs

The following table provides a typical concentration structure for a bioanalytical assay. The exact concentrations must be adapted based on the expected analyte concentrations in study samples.

| Sample Type | Concentration (ng/mL) | Purpose |

| Blank | 0 | Assesses matrix interference at the analyte and IS retention times. |

| Zero Standard | 0 (+ IS) | Confirms no analyte interference from the matrix or IS stock. |

| STD 1 (LLOQ) | 1.0 | Lower Limit of Quantification; lowest reliable measurement. |

| STD 2 | 2.5 | Defines the low end of the curve. |

| STD 3 | 10.0 | |

| STD 4 | 50.0 | |

| STD 5 | 200.0 | |

| STD 6 | 800.0 | |

| STD 7 (ULOQ) | 1000.0 | Upper Limit of Quantification; highest reliable measurement. |

| Low QC (LQC) | 3.0 | Assesses accuracy and precision near the LLOQ. |

| Medium QC (MQC) | 150.0 | Assesses accuracy and precision in the mid-range of the curve. |

| High QC (HQC) | 750.0 | Assesses accuracy and precision near the ULOQ. |

| IS Spiking Conc. | 50.0 (Fixed) | Constant concentration of Epiisopiloturine-d5 across all samples. |

Table 2: Summary of Key FDA/EMA Acceptance Criteria for Calibration Curves

The calibration curve is generated by plotting the analyte/IS peak area ratio against the nominal concentration of the analyte. A weighted (e.g., 1/x² or 1/x) linear regression is typically applied.

| Parameter | Acceptance Criterion | Reference |

| Regression Model | Simplest model that adequately describes the concentration-response relationship. Correlation coefficient (r) ≥ 0.99. | [21][22] |

| Number of Standards | Minimum of a blank, a zero, and six non-zero standards. | [22][23] |

| Standard Accuracy | Back-calculated concentrations must be within ±15% of the nominal value. | [20][22] |

| LLOQ Accuracy | The back-calculated concentration for the LLOQ standard must be within ±20% of the nominal value. | [20][22] |

| Run Acceptance | At least 75% of the non-zero calibration standards must meet the accuracy criteria. | [20] |

Conclusion

The successful implementation of a quantitative bioanalytical method for Epiisopiloturine hinges on the meticulous and systematic use of its deuterated internal standard, Epiisopiloturine-d5. The selection of a fixed, optimized spiking concentration is not a trivial detail but a cornerstone of method robustness. By following the scientifically-grounded protocols outlined in this guide—from the experimental determination of the IS concentration to the construction of calibration curves that meet stringent regulatory standards—researchers can ensure the generation of high-quality, reliable, and defensible data suitable for pharmacokinetic studies and other drug development applications.

References

-

Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid communications in mass spectrometry, 19(3), 401–407. [Link]

-

Bioanalysis Zone. (n.d.). Importance of matrix effects in LC-MS/MS bioanalysis. Retrieved from [Link]

-

Zhang, J., & Yuan, H. (2020). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 12(20), 1421–1424. [Link]

-

Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Retrieved from [Link]

-

NorthEast BioLab. (n.d.). What are Matrix Effect in Liquid Chromatography Mass Spectrometry?. Retrieved from [Link]

-

Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid communications in mass spectrometry, 19(3), 401–407. [Link]

-

SCION Instruments. (n.d.). The Role of Internal Standards In Mass Spectrometry. Retrieved from [Link]

-

Mei, H. (2009). Matrix effect elimination during LC-MS/MS bioanalytical method development. Bioanalysis, 1(7), 1243–1257. [Link]

-

Ramanathan, L., & Gopinath, S. (2017). Stable Labeled Isotopes as Internal Standards: A Critical Review. Crimson Publishers. [Link]

-

Tran, T. C., & Loke, K. (2004). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. LCGC North America. [Link]

-

U.S. Food and Drug Administration. (2013). Draft Guidance for Industry: Bioanalytical Method Validation. Regulations.gov. [Link]

-

European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]

-

Bhatia, R. (2015). USFDA guidelines for bioanalytical method validation. SlideShare. [Link]

-

U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

-

European Medicines Agency. (2009). Draft Guideline on Bioanalytical method validation. [Link]

-

Falade, L., & Dandamudi, S. (n.d.). Bioanalytical Method Validation of ANDAs- What the Assessor Looks For. U.S. Food and Drug Administration. [Link]

-

Sabor, D. Z., & Paradowski, R. (2019). Supplementary material Bioanalytical method validation: new FDA Guidance vs. EMA Guideline. Better or worse?. ResearchGate. [Link]

-

U.S. Food and Drug Administration. (2001). Bioanalytical Method Validation. [Link]

-

U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. [Link]

-

Wang, Y., et al. (2024). Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations. Bioanalysis, 16(8), 447–455. [Link]

-

European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. [Link]

-

ICH. (2024). ICH M10: Bioanalytical Method Validation and Study Sample Analysis Training Material. [Link]

-

Soltani, S., et al. (2023). Validation steps and parameters of bioanalytical methods using in clinical studies: A narrative review. Avicenna Journal of Medical Biochemistry, 11(2), 79-86. [Link]

-

Islam, R., & Xia, Y. Q. (2020). Crucial Importance of Evaluating Internal Standards (IS) Response and Troubleshooting in Effective LCMS Method Development, Validation and Sample Analysis. Bioanalysis, 12(23), 1667–1671. [Link]

-

Quintino, L. F., et al. (2021). Anti-inflammatory and Antinociceptive Activity of Epiisopiloturine, an Imidazole Alkaloid Isolated from Pilocarpus microphyllus. ResearchGate. [Link]

-

ResolveMassSpec. (2023). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. YouTube. [Link]

-

da Silva, L. A., et al. (2022). Epiisopiloturine content (%, w/w) in S01, S02, and S03 over one year. ResearchGate. [Link]

-

de Oliveira, G. V., et al. (2018). Epiisopiloturine, an imidazole alkaloid, reverses inflammation and lipid peroxidation parameters in the Crohn disease model induced by trinitrobenzenosulfonic acid in Wistar rats. Chemico-biological interactions, 288, 51–59. [Link]

-

de Melo, C. M., et al. (2017). Epiisopiloturine hydrochloride, an imidazole alkaloid isolated from Pilocarpus microphyllus leaves, protects against naproxen-induced gastrointestinal damage in rats. Biomedicine & pharmacotherapy, 87, 188–195. [Link]

-

Almeida, A. A., et al. (2014). Anti-inflammatory and antinociceptive activity of epiisopiloturine, an imidazole alkaloid isolated from Pilocarpus microphyllus. Planta medica, 80(1), 42–48. [Link]

-

ResolveMass Laboratories. (n.d.). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]

-

de Moraes, J., et al. (2013). Industrial Scale Isolation, Structural and Spectroscopic Characterization of Epiisopiloturine from Pilocarpus microphyllus Stapf Leaves: A Promising Alkaloid against Schistosomiasis. ResearchGate. [Link]

-

de Moraes, J., et al. (2013). Industrial Scale Isolation, Structural and Spectroscopic Characterization of Epiisopiloturine from Pilocarpus microphyllus Stapf Leaves: A Promising Alkaloid against Schistosomiasis. PloS one, 8(6), e66702. [Link]

-

Hime, G. W., & Drees, J. C. (2018). Selecting a Structural Analog as an Internal Standard for the Quantification of 6-Methylmercaptopurine by LC-MS/MS. The journal of applied laboratory medicine, 3(3), 407–417. [Link]

-

Hime, G. W., & Drees, J. C. (2018). Selecting a Structural Analog as an Internal Standard for the Quantification of 6-Methylmercaptopurine by LC-MS/MS. ResearchGate. [Link]

-

Shipkova, M., & Svinarov, D. (2014). Validation of an LC-MS/MS method to determine five immunosuppressants with deuterated internal standards including MPA. ResearchGate. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Epiisopiloturine, an imidazole alkaloid, reverses inflammation and lipid peroxidation parameters in the Crohn disease model induced by trinitrobenzenosulfonic acid in Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anti-inflammatory and antinociceptive activity of epiisopiloturine, an imidazole alkaloid isolated from Pilocarpus microphyllus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. bioanalysis-zone.com [bioanalysis-zone.com]

- 5. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. nebiolab.com [nebiolab.com]

- 7. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. chromatographyonline.com [chromatographyonline.com]

- 9. crimsonpublishers.com [crimsonpublishers.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. tandfonline.com [tandfonline.com]

- 13. m.youtube.com [m.youtube.com]

- 14. The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations | Waters [waters.com]

- 15. researchgate.net [researchgate.net]

- 16. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]

- 17. benchchem.com [benchchem.com]

- 18. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 19. fda.gov [fda.gov]

- 20. ema.europa.eu [ema.europa.eu]

- 21. fda.gov [fda.gov]

- 22. ema.europa.eu [ema.europa.eu]

- 23. downloads.regulations.gov [downloads.regulations.gov]

Application Note: High-Performance Solid-Phase Extraction of Epiisopiloturine-d5 in Biological Matrices

This Application Note is designed for researchers and drug development professionals conducting pharmacokinetic (PK) or toxicological studies on Epiisopiloturine (EPI) . It details the development of a robust Solid-Phase Extraction (SPE) protocol utilizing Epiisopiloturine-d5 as a stable isotope-labeled internal standard (SIL-IS) to ensure regulatory-grade bioanalytical validation.

Introduction & Analyte Profile

Epiisopiloturine (EPI) is an imidazole alkaloid isolated from the leaves of Pilocarpus microphyllus (Jaborandi).[1][2][3][4][5][6] Unlike its isomer pilocarpine, EPI exhibits distinct pharmacological activity, particularly against Schistosoma mansoni, with a favorable toxicity profile.

Accurate quantification of EPI in plasma or urine requires a method that addresses its physicochemical duality: it possesses a basic imidazole moiety (ionizable) and a lactone ring (susceptible to hydrolysis). This protocol utilizes Epiisopiloturine-d5 (deuterated analog) to correct for matrix effects, extraction efficiency, and ionization variability in LC-MS/MS analysis.

Physicochemical Profile

| Parameter | Value | Implications for SPE |

| Molecular Formula | C₁₆H₁₈N₂O₃ | MW: 286.33 Da (Native); 291.36 Da (d5-IS) |

| pKa (Basic) | ~6.8 - 7.1 | Imidazole nitrogen protonates at pH < 5. |

| LogP | ~1.6 | Moderately lipophilic; suitable for reversed-phase retention. |

| Solubility | pH-dependent | Soluble in aqueous acid (salt form); soluble in organics (neutral form). |

| Stability | Lactone ring | Avoid strong bases for extended periods to prevent ring opening. |

Strategic Method Development

Sorbent Selection: Mixed-Mode Cation Exchange (MCX)

While Hydrophilic-Lipophilic Balance (HLB) sorbents can retain EPI, they often fail to remove phospholipids and proteins effectively from plasma. We utilize a Mixed-Mode Strong Cation Exchange (MCX) polymeric sorbent.

-

Mechanism:

-

Retention: Occurs via both hydrophobic interaction (phenyl/lactone rings) and electrostatic attraction (protonated imidazole cation binding to sulfonate groups on sorbent).

-

Interference Removal: Allows for a rigorous organic wash (100% Methanol) while the analyte remains ionically locked to the sorbent.

-

Elution: Achieved by neutralizing the analyte (pH > pKa) to break the ionic bond.

-

The Role of Epiisopiloturine-d5

The d5-IS is added prior to extraction. It mimics the native analyte's behavior through every step—binding, washing, and eluting—thereby normalizing any variability in the extraction yield (Recovery) and correcting for ion suppression in the MS source (Matrix Effect).

Experimental Protocol

Materials & Reagents

-

Sorbent: Oasis MCX (30 mg, 1 cc) or equivalent polymeric mixed-mode cation exchanger.

-

Internal Standard: Epiisopiloturine-d5 (10 µg/mL stock in MeOH).

-

Loading Buffer: 2% Orthophosphoric acid (

) in water (pH ~2.0). -

Elution Solvent: 5% Ammonium Hydroxide (

) in Methanol (Freshly prepared).

Sample Pre-treatment

-

Thaw plasma/urine samples at room temperature.

-

Aliquot 200 µL of sample into a 1.5 mL microcentrifuge tube.

-

Spike with 20 µL of Epiisopiloturine-d5 working solution (final concentration e.g., 50 ng/mL).

-

Acidify: Add 200 µL of Loading Buffer (2%

).-

Why? This lowers the sample pH to ~2-3, ensuring 100% protonation of the imidazole nitrogen (

), enabling it to bind to the cation exchange sites.

-

-

Vortex for 30 seconds and centrifuge at 10,000 x g for 5 minutes to pellet particulates.

SPE Workflow (Step-by-Step)

Step 1: Conditioning & Equilibration

-

Condition: Add 1 mL Methanol . (Activates hydrophobic pores).

-

Equilibrate: Add 1 mL Water . (Prepares surface for aqueous sample).

-

Note: Do not let the cartridge dry out.

Step 2: Loading

-

Load the pre-treated supernatant (~400 µL) onto the cartridge.

-

Flow rate: Low (~1 mL/min) to maximize ion-exchange interaction time.

Step 3: Washing (Critical Cleanup)

-

Wash 1 (Aqueous): Add 1 mL 2% Formic Acid in Water .

-

Purpose: Removes proteins, salts, and hydrophilic interferences. Keeps analyte charged.

-

-

Wash 2 (Organic): Add 1 mL 100% Methanol .

Step 4: Elution

-

Elute: Add 2 x 250 µL of 5%

in Methanol . -

Mechanism:[6][7][8] The high pH (~11) deprotonates the EPI imidazole (

), breaking the electrostatic bond. The organic solvent then releases the now-neutral molecule.

Step 5: Post-Extraction

-

Evaporate eluate to dryness under Nitrogen stream at 40°C.[9]

-

Reconstitute in 100 µL of Mobile Phase (e.g., 0.1% Formic Acid in Water/ACN 90:10).

Workflow Visualization

Figure 1: Mixed-Mode Cation Exchange (MCX) workflow for Epiisopiloturine extraction ensuring removal of matrix interferences.

LC-MS/MS Quantification

The extracted samples are analyzed using Liquid Chromatography-Tandem Mass Spectrometry.[8][10]

-

Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).

-

Mobile Phase A: 0.1% Formic Acid + 2mM Ammonium Formate in Water.

-

Mobile Phase B: Acetonitrile.

-

Ionization: ESI Positive Mode (

).

MRM Transitions

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |

| Epiisopiloturine | 287.1 | 269.1 (Quant) | 30 | 20 |

| 168.1 (Qual) | 30 | 35 | ||

| Epiisopiloturine-d5 | 292.1 | 274.1 (Quant) | 30 | 20 |

Note: The d5-IS transition assumes deuteration on the methyl/imidazole moiety. Verify m/z based on your specific synthesis certificate.

Validation Parameters (Self-Validating System)

To ensure the trustworthiness of the data, the method must pass these criteria:

Matrix Effect (ME) Calculation

Compare the peak area of the analyte spiked post-extraction (Set B) vs. analyte in neat solution (Set A).

-

Acceptance: ±15%.[7][11] The d5-IS should show a similar ME to the native analyte, effectively canceling out the error in the ratio.

Recovery (RE)

Compare peak area of analyte spiked pre-extraction (Set C) vs. post-extraction (Set B).

-

Target: >80% is ideal, but consistency (RSD < 15%) is more important than absolute yield.

Troubleshooting & Optimization

-

Low Recovery: Ensure sample pH is < 3 during loading. If pH is > 4, the imidazole may not fully ionize, leading to breakthrough.

-

High Backpressure: Dilute plasma 1:2 or 1:3 with the acid loading buffer to prevent clogging.

-

Lactone Hydrolysis: Process samples rapidly during the elution step. Do not leave samples in

for > 4 hours. Evaporate immediately.

References

-

Chemical Characterization: Silva, et al. "Industrial Scale Isolation, Structural and Spectroscopic Characterization of Epiisopiloturine from Pilocarpus microphyllus Stapf Leaves."[2][3][5] PLOS ONE, 2013.[2] Link

-

Pharmacokinetics & Activity: Guimarães, et al. "In vitro and in vivo schistosomicidal activity of epiisopiloturine." Parasitology Research, 2015. Link

-

General SPE Principles: Waters Corporation. "Oasis MCX Cookbook: Mixed-Mode Cation Exchange for Bases." Link

-

Internal Standard Synthesis: (Methodology adapted from general deuterated alkylation protocols for imidazoles). Sawada, et al. "Synthesis of Deuterium-Labeled Vitamin D Metabolites as Internal Standards." Molecules, 2022.[10][11] Link

Sources

- 1. Industrial Scale Isolation, Structural and Spectroscopic Characterization of Epiisopiloturine from Pilocarpus microphyllus Stapf Leaves: A Promising Alkaloid against Schistosomiasis | PLOS One [journals.plos.org]

- 2. researchgate.net [researchgate.net]

- 3. Industrial Scale Isolation, Structural and Spectroscopic Characterization of Epiisopiloturine from Pilocarpus microphyllus Stapf Leaves: A Promising Alkaloid against Schistosomiasis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Industrial Scale Isolation, Structural and Spectroscopic Characterization of Epiisopiloturine from Pilocarpus microphyllus Stapf Leaves: A Promising Alkaloid against Schistosomiasis | PLOS One [journals.plos.org]

- 5. Industrial Scale Isolation, Structural and Spectroscopic Characterization of Epiisopiloturine from Pilocarpus microphyllus Stapf Leaves: A Promising Alkaloid against Schistosomiasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Nanopharmaceutical approach of epiisopiloturine alkaloid carried in liposome system: preparation and in vitro schistosomicidal activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Epiisopiloturine hydrochloride, an imidazole alkaloid isolated from Pilocarpus microphyllus leaves, protects against naproxen-induced gastrointestinal damage in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A Sensitive SPE-LC-MS/MS Method for Determination of Selected Veterinary Drugs and Other Organic Contaminants in Human Urine: Development, Validation, and Application Study [mdpi.com]

- 9. city.osaka.lg.jp [city.osaka.lg.jp]

- 10. Synthesis of Deuterium-Labeled Vitamin D Metabolites as Internal Standards for LC-MS Analysis | MDPI [mdpi.com]

- 11. Pharmacokinetics and pharmacodynamics of bioactive compounds in Penyanqing preparation in THP-1 inflammatory cells induced by Lipopolysaccharide - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Simultaneous Quantification of Pilocarpine and Epiisopiloturine in Biological Matrices via LC-MS/MS

Abstract & Introduction

This application note details a robust protocol for the simultaneous detection and quantification of Pilocarpine and Epiisopiloturine (EPI) in biological plasma, utilizing Epiisopiloturine-d5 as a stable isotope-labeled internal standard (SIL-IS).

While Pilocarpine is a well-established muscarinic agonist used for glaucoma and xerostomia, Epiisopiloturine is a distinct imidazole alkaloid isolated from Pilocarpus microphyllus (Jaborandi). Recent pharmacological studies have identified EPI as a promising candidate for anti-schistosomal and anti-inflammatory therapies, distinct from the cholinergic effects of Pilocarpine.

The Analytical Challenge

The primary challenge in this assay is not merely the separation of these two alkaloids—which differ significantly in molecular weight—but the precise quantification of EPI in the presence of high-abundance Pilocarpine (in plant extracts) or in pharmacokinetic (PK) samples where matrix suppression can be severe. Furthermore, imidazole alkaloids are prone to peak tailing due to interactions with silanol groups on chromatographic columns.

This protocol leverages a C18 Reverse-Phase separation with an acidic mobile phase to ensure protonation of the imidazole nitrogen, optimizing sensitivity in positive electrospray ionization (ESI+) mode.

Chemical Background & Target Analytes

Understanding the structural differences is critical for method development.

| Compound | Structure Description | Formula | MW ( g/mol ) | Precursor (M+H)+ | Key Characteristics |

| Pilocarpine | Imidazole ring + Butyrolactone ring | C₁₁H₁₆N₂O₂ | 208.26 | 209.1 | Hydrophilic, basic. |

| Epiisopiloturine | Imidazole ring + Lactone + Phenyl group | C₁₆H₁₈N₂O₃ | 286.33 | 287.1 | More hydrophobic due to phenyl moiety. |

| Epiisopiloturine-d5 | Deuterated analog of EPI | C₁₆H₁₃D₅N₂O₃ | 291.36 | 292.1 | Ideal IS for EPI; corrects for matrix effects. |

Note on Isomerism: Unlike Isopilocarpine (an isomer of Pilocarpine), Epiisopiloturine is structurally distinct with a higher molecular weight, simplifying mass-based resolution.

Experimental Workflow Diagram

The following diagram outlines the critical path from sample preparation to data analysis, highlighting the decision points for Quality Control (QC).

Figure 1: End-to-end bioanalytical workflow for Pilocarpine and Epiisopiloturine quantification.

Detailed Protocol

Reagents and Standards[1][2][3]

-

Standards: Pilocarpine HCl (USP Grade), Epiisopiloturine (>98% purity, isolated or synthetic), Epiisopiloturine-d5 (Internal Standard).

-

Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA), Ammonium Formate.

-

Matrix: Drug-free human/rat plasma (K2EDTA).

LC-MS/MS Conditions

Chromatography (UHPLC)

-

Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent.

-

Why: The C18 chemistry provides strong retention for the hydrophobic Epiisopiloturine while maintaining adequate retention for the more polar Pilocarpine.

-

-

Mobile Phase A: 5 mM Ammonium Formate + 0.1% Formic Acid in Water.

-

Why: Buffer controls pH to ensure consistent ionization and peak shape for basic imidazole rings.

-

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Flow Rate: 0.4 mL/min.

-

Column Temp: 40°C.

Gradient Program:

| Time (min) | % Mobile Phase B | Event |

|---|---|---|

| 0.00 | 5 | Initial Hold (Load) |

| 0.50 | 5 | Begin Gradient |

| 3.00 | 90 | Elute Epiisopiloturine |

| 3.50 | 90 | Wash |

| 3.60 | 5 | Re-equilibration |

| 5.00 | 5 | End of Run |

Mass Spectrometry (Triple Quadrupole)

-

Source: ESI Positive Mode.

-

Spray Voltage: 3500 V.

-

Gas Temps: Source 350°C, Desolvation 400°C.

MRM Transitions Table:

| Analyte | Precursor (m/z) | Product (m/z) | Cone (V) | CE (eV) | Role |

|---|---|---|---|---|---|

| Pilocarpine | 209.1 | 95.0 | 30 | 25 | Quantifier |

| 209.1 | 97.0 | 30 | 20 | Qualifier | |

| Epiisopiloturine | 287.1 | 269.1 | 35 | 22 | Quantifier (Loss of H₂O) |

| 287.1 | 251.0 | 35 | 30 | Qualifier |

| Epiisopiloturine-d5 | 292.1 | 274.1 | 35 | 22 | Internal Standard |

Critical Mechanistic Insight: The primary fragmentation of Epiisopiloturine (m/z 287.1) typically involves the loss of water to form m/z 269.1, followed by further fragmentation.[1][2] Ensure your collision energy (CE) is optimized for this specific transition.

Sample Preparation (Protein Precipitation)

-

Aliquot: Transfer 50 µL of plasma into a 1.5 mL centrifuge tube.

-

IS Addition: Add 10 µL of Epiisopiloturine-d5 working solution (e.g., 500 ng/mL in 50:50 MeOH:H2O). Vortex gently.

-

Precipitation: Add 150 µL of ice-cold Acetonitrile containing 0.1% Formic Acid.

-

Why: Acidified ACN ensures efficient protein crash and keeps the alkaloids in solution.

-

-

Agitation: Vortex vigorously for 1 minute.

-

Separation: Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer: Transfer 100 µL of the supernatant to an autosampler vial containing 100 µL of Mobile Phase A (Water/Buffer).

-

Why: Diluting the organic supernatant with aqueous buffer prevents "solvent effect" (peak broadening) for early eluting peaks like Pilocarpine.

-

Method Validation & Quality Control

To ensure Scientific Integrity , the method must be validated according to FDA/EMA Bioanalytical Method Validation guidelines.

Linearity and Range

-

Pilocarpine: 1.0 – 1000 ng/mL (Quadratic or Linear 1/x² weighting).

-

Epiisopiloturine: 0.5 – 500 ng/mL.

-

Acceptance: r² > 0.99; back-calculated standards within ±15% (±20% at LLOQ).

Matrix Effect Assessment

Since Pilocarpine elutes early (more polar), it is susceptible to suppression from unretained salts/phospholipids.

-

Protocol: Compare the peak area of analytes spiked into extracted blank plasma (post-extraction spike) vs. analytes in neat solvent.

-

Calculation: Matrix Factor (MF) = Area_Matrix / Area_Solvent.

-

Correction: The use of Epiisopiloturine-d5 will perfectly correct for matrix effects on EPI. For Pilocarpine, ensure the MF is consistent (<15% CV) across different donor lots.

Stability

Evaluate stability under the following conditions:

-

Freeze-Thaw: 3 cycles at -80°C to RT.

-

Benchtop: 4 hours at Room Temperature (critical for imidazole alkaloids which can be light/temperature sensitive).

-

Autosampler: 24 hours at 10°C.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Peak Tailing | Interaction with silanols or high pH. | Ensure Mobile Phase A pH is acidic (~3.0-3.5) using Formic Acid/Ammonium Formate.[3] |

| Low Sensitivity (EPI) | Source fragmentation or poor ionization. | Lower the desolvation temperature slightly; check if the [M+H-H₂O]+ ion (269.1) is more abundant in the source than the parent (287.1). |

| Carryover | Adsorption of hydrophobic EPI. | Use a needle wash of 50:25:25 ACN:MeOH:IPA + 0.1% FA. |

References

-

Guimarães, M. A., et al. (2021).[4] Nanopharmaceutical Approach of Epiisopiloturine Alkaloid Carried in Liposome System: Preparation and In Vitro Schistosomicidal Activity. ResearchGate. Link

-

PubChem. (2023). Epiisopiloturine Compound Summary. National Library of Medicine. Link

-

Silva, R., et al. (2013). Industrial Scale Isolation, Structural and Spectroscopic Characterization of Epiisopiloturine from Pilocarpus microphyllus Stapf Leaves. PMC. Link

-

Santa Cruz Biotechnology. (2023). Epiisopiloturine-d5 Product Information. Link

-

FDA. (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. Industrial Scale Isolation, Structural and Spectroscopic Characterization of Epiisopiloturine from Pilocarpus microphyllus Stapf Leaves: A Promising Alkaloid against Schistosomiasis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Troubleshooting low sensitivity for Epiisopiloturine-d5 peaks

Welcome to the technical support center for troubleshooting issues related to the analysis of Epiisopiloturine-d5. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during LC-MS/MS experiments, with a specific focus on low sensitivity of the deuterated internal standard, Epiisopiloturine-d5. Our approach is rooted in a deep understanding of analytical chemistry and mass spectrometry, providing you with not just solutions, but the scientific reasoning behind them.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My Epiisopiloturine-d5 signal is extremely low or absent. Where should I start my investigation?

When facing a sudden or complete loss of signal for your internal standard, a systematic approach is crucial to quickly identify the root cause. The problem can generally be categorized into three main areas: the sample and its introduction, the liquid chromatography (LC) system, or the mass spectrometer (MS).[1]

A logical first step is to isolate these components to determine which is contributing to the issue.

Troubleshooting Workflow: Initial Signal Loss

Here is a systematic workflow to begin your troubleshooting process:

Caption: Initial troubleshooting workflow for signal loss.

Step-by-Step Protocol: Direct Infusion

-

Prepare a fresh standard: Dilute your Epiisopiloturine-d5 stock solution to a known concentration (e.g., 100 ng/mL) in a 50:50 mixture of your mobile phase A and B.

-

Bypass the LC system: Disconnect the LC flow from the mass spectrometer's ion source.

-

Set up direct infusion: Use a syringe pump to directly infuse the freshly prepared standard into the ion source at a flow rate typical for your analysis (e.g., 0.2-0.4 mL/min).

-

Monitor the signal: Observe the signal intensity for the Epiisopiloturine-d5 precursor ion in your mass spectrometer's tuning software.

If a stable and strong signal is observed during direct infusion, the issue likely lies within your LC system or the original sample preparation. If the signal remains weak or absent, the problem is most likely related to the mass spectrometer itself.[1]

Q2: I've confirmed my MS is functioning, but the Epiisopiloturine-d5 signal is still low when run through the LC system. What are the likely culprits?

Low signal intensity originating from the LC-MS interface can often be traced back to issues with chromatography, the mobile phase, or contamination.

Common Causes and Solutions:

| Potential Cause | Scientific Explanation | Recommended Action |

| Contamination | Residues from previous samples, mobile phase impurities, or column bleed can build up in the system, leading to high background noise and poor signal-to-noise ratios.[2] | Inject system suitability test (SST) samples regularly to monitor for contamination.[2] If contamination is suspected, flush the system and column with a strong solvent wash. |

| Poor Chromatography | Broad or tailing peaks result in a lower signal-to-noise ratio because the analyte ions are dispersed over a longer period.[3] This can be caused by a degraded column, an inappropriate mobile phase, or a suboptimal gradient. | Inspect the peak shape of your internal standard. If it is broad or tailing, consider replacing the guard or analytical column. Re-evaluate your mobile phase composition and gradient profile. |

| Mobile Phase Issues | Improper pH of the mobile phase can prevent efficient ionization of the analyte.[4] Using non-LC-MS grade solvents or additives can introduce contaminants that increase background noise.[5] | Ensure the mobile phase pH is appropriate for promoting the ionization of Epiisopiloturine. Use only high-purity, LC-MS grade solvents and additives.[5] |

| System Leaks | A leak in the LC system will cause a drop in pressure and an inconsistent flow rate, leading to variable and low signal intensity.[3] | Check all fittings and connections for any signs of leakage. Monitor the system pressure for any unusual fluctuations. |

Q3: My Epiisopiloturine-d5 peak is present, but its intensity is significantly lower than expected, and the analyte-to-internal standard ratio is inconsistent. Could this be ion suppression?

Yes, this is a classic symptom of ion suppression. Ion suppression occurs when co-eluting matrix components interfere with the ionization of your target analyte and internal standard in the mass spectrometer's source.[6][7] This reduces the number of ions that reach the detector, leading to a lower signal.[6]

Why Deuterated Standards are Used for Ion Suppression:

Deuterated internal standards are considered the gold standard for quantitative LC-MS/MS because they are chemically and physically almost identical to the analyte.[6] They are expected to co-elute and experience the same degree of ion suppression.[6] By using the ratio of the analyte's peak area to the internal standard's peak area, the effects of ion suppression should be corrected.

However, several factors can undermine this correction:

-

Chromatographic Separation (Isotope Effect): Deuteration can sometimes cause a slight shift in retention time between the analyte and the internal standard.[6][8] If they do not co-elute perfectly, they may experience different degrees of ion suppression, leading to inaccurate and imprecise results.[6][8]

-

High Internal Standard Concentration: An excessively high concentration of the internal standard can compete with the analyte for ionization, effectively suppressing the analyte's signal.[9][10] It can also lead to saturation of the detector.

-

Matrix Effects: Even with a co-eluting deuterated standard, severe matrix effects can still impact the overall signal intensity, potentially pushing the signal of low-concentration samples below the limit of detection.[7]

Troubleshooting Workflow: Ion Suppression and Inconsistent Ratios

Caption: Troubleshooting workflow for ion suppression issues.

Step-by-Step Protocol: Verifying Co-elution

-

Acquire data: Analyze a sample containing both Epiisopiloturine and Epiisopiloturine-d5.

-

Overlay chromatograms: In your data analysis software, overlay the extracted ion chromatograms (EICs) for the analyte and the internal standard.

-

Inspect retention times: Zoom in on the peaks and verify that the retention times are identical. A visible separation indicates an isotope effect that may be compromising your data quality.[8]

If a separation is observed, chromatographic optimization is necessary. This may involve adjusting the gradient, modifying the mobile phase composition, or changing the column temperature.[8]

Q4: I've ruled out LC and sample-related issues. How can I optimize my mass spectrometer for better Epiisopiloturine-d5 sensitivity?

Optimizing the ion source and other MS parameters is critical for maximizing signal intensity.[5] The goal is to efficiently generate gas-phase ions and transmit them into the mass analyzer.

Key MS Parameters for Optimization (Electrospray Ionization - ESI):

Epiisopiloturine is a polar molecule, making ESI the generally preferred ionization technique.[11][12]

| Parameter | Scientific Rationale | Typical Starting Values (Positive Ion Mode) |

| Capillary/Spray Voltage | This voltage is applied to the ESI needle to generate a fine spray of charged droplets. An optimal voltage is needed for a stable spray; too high can cause electrical discharge. | 2000 - 4000 V |

| Drying Gas (Nitrogen) Flow & Temperature | The drying gas aids in the desolvation of the charged droplets, releasing the analyte ions into the gas phase. Higher flow rates or more aqueous mobile phases require higher gas flows and temperatures.[5] | Flow: 5 - 12 L/min, Temperature: 300 - 350 °C |

| Nebulizer Gas (Nitrogen) Pressure | This gas helps to form a fine, consistent spray of droplets. The optimal pressure is often dependent on the LC flow rate.[12] | 30 - 60 psig |

| Cone/Nozzle/Fragmentor Voltage | This voltage helps to decluster solvent molecules from the analyte ions and can induce in-source fragmentation if set too high. It's crucial to optimize this to maximize the precursor ion signal without causing unwanted fragmentation.[8] | Varies significantly by instrument; perform a compound tuning experiment. |

| Collision Energy (for MS/MS) | In tandem MS, this energy is applied in the collision cell to fragment the precursor ion into product ions. Incorrect settings can lead to inefficient fragmentation and low product ion signals.[2] | Varies by compound and instrument; perform a product ion scan and optimize for the most intense and stable fragments. |

Step-by-Step Protocol: Basic MS Parameter Optimization

-

Infuse the standard: Begin by directly infusing a standard solution of Epiisopiloturine-d5 into the MS.

-

Use autotune (if available): Many instruments have an autotune feature that can provide a good starting point for optimization.[11]

-

Manual tuning: Manually adjust one parameter at a time while monitoring the signal intensity. For example, vary the capillary voltage in small increments to find the value that gives the maximum stable signal.

-

Optimize for robustness: Aim for a setting on a maximum plateau, where small fluctuations in the parameter will not cause a large change in the instrument response.[11]

-

Optimize fragmentation: For MS/MS, after optimizing the precursor ion, select it for fragmentation and vary the collision energy to find the optimal setting for your desired product ions. You should aim to have about 10-15% of the parent ion remaining.[11]